molecular formula C8H12ClN3O3 B104166 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole CAS No. 16156-93-7

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B104166
CAS No.: 16156-93-7
M. Wt: 233.65 g/mol
InChI Key: YNVBDRPGHSFRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group, a chloroethoxyethyl group, and a methyl group attached to the imidazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole typically involves the reaction of imidazole with 1,2-bis(2-chloroethoxy)ethane in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethoxyethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with various nucleophiles replacing the chlorine atom.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethoxyethyl group can also participate in interactions with biological macromolecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(2-chloroethoxy)ethyl]-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O3/c1-7-10-6-8(12(13)14)11(7)3-5-15-4-2-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVBDRPGHSFRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167196
Record name Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-93-7
Record name Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.